Cytotoxic Potency Hierarchy: DON vs. NIV, FX, and Acetylated Derivatives in DNA Synthesis Inhibition
In a head-to-head cytotoxicity comparison using the BrdU incorporation assay assessing DNA synthesis inhibition in 3T3 cells, deoxynivalenol (DON) exhibited an IC₅₀ of 1.50 ± 0.34 μM, demonstrating comparable potency to nivalenol (NIV, IC₅₀ = 1.19 ± 0.06 μM) but distinct from its acetylated derivatives and de-epoxy metabolites [1]. The toxicity of 15-acetyl-DON (15-AcDON) was equal to that of DON, whereas 3-acetyl-DON (3-AcDON) was less toxic than both DON and 15-AcDON [1]. The de-epoxy metabolite of DON (DOM-1) showed a 54-fold reduction in cytotoxicity compared to the parent compound [1].
| Evidence Dimension | Cytotoxicity – DNA synthesis inhibition (IC₅₀) |
|---|---|
| Target Compound Data | DON: IC₅₀ = 1.50 ± 0.34 μM |
| Comparator Or Baseline | NIV: IC₅₀ = 1.19 ± 0.06 μM; 15-AcDON: equal to DON; 3-AcDON: less toxic than DON; DOM-1: IC₅₀ 54× higher than DON |
| Quantified Difference | NIV is 1.26-fold more potent than DON (by IC₅₀ ratio); DOM-1 is 54-fold less toxic than DON |
| Conditions | 3T3 mouse fibroblast cells; BrdU incorporation assay; 72 h exposure |
Why This Matters
Procurement of DON rather than NIV is essential when the research objective requires the regulated reference toxin; DON's distinct IC₅₀ and 54-fold differential from its detoxification metabolite (DOM-1) provide critical benchmarks for metabolism and detoxification studies.
- [1] Sundstøl Eriksen G, Pettersson H, Lundh T. Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites. Food Chem Toxicol. 2004 Apr;42(4):619-24. View Source
